molecular formula C14H28N2O4 B1441498 Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate CAS No. 796062-33-4

Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate

Cat. No. B1441498
M. Wt: 288.38 g/mol
InChI Key: DXICWTCECGHECU-UHFFFAOYSA-N
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Description

“Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate” is a chemical compound used in various fields of research . It has a molecular weight of 288.39 .


Molecular Structure Analysis

The InChI code for “Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate” is 1S/C14H28N2O4/c1-6-18-14(19-7-2)8-9-16(10-11(14)15)12(17)20-13(3,4)5/h11H,6-10,15H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and formula, which is C14H28N2O4 .


Physical And Chemical Properties Analysis

“Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It has a storage temperature of 2-8°C .

Scientific Research Applications

Stereoselective Synthesis Applications

Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate and its derivatives have been utilized in stereoselective syntheses. For instance, Boev et al. (2015) demonstrated the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting the compound's utility in creating specific stereochemical configurations, essential in the development of pharmaceuticals and complex organic molecules (Boev et al., 2015).

Synthesis of Schiff Base Compounds

Çolak et al. (2021) reported the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate. Their work emphasizes the role of tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate in generating Schiff base compounds, which are significant in medicinal chemistry and coordination chemistry (Çolak et al., 2021).

Intermediate in Natural Product Synthesis

Qin et al. (2014) highlighted the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate of the natural product Biotin. This study showcases the application of tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate derivatives in synthesizing biologically important compounds, such as vitamins and amino acids (Qin et al., 2014).

Diagnostic and Pharmacokinetic Studies

Muskiet et al. (1981) developed a method for determining tert-butyldimethylsilyl derivatives of various metabolites in urine, which is crucial for diagnosing and monitoring various diseases, including neuroblastoma and pheochromocytoma. This demonstrates the compound's relevance in clinical chemistry and diagnostics (Muskiet et al., 1981).

Synthesis of Chiral Auxiliaries

Studer et al. (1995) prepared tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a chiral auxiliary, from derivatives of tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate. Chiral auxiliaries are instrumental in asymmetric synthesis, a key aspect of pharmaceutical manufacturing and organic synthesis (Studer et al., 1995).

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305+P351+P338 are also associated with this compound .

properties

IUPAC Name

tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4/c1-6-18-14(19-7-2)8-9-16(10-11(14)15)12(17)20-13(3,4)5/h11H,6-10,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXICWTCECGHECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(CC1N)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693137
Record name tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate

CAS RN

796062-33-4
Record name tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate
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Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate

Citations

For This Compound
1
Citations
A Gontcharov, J Magano, L Samp… - … Process Research & …, 2019 - ACS Publications
A scalable synthesis of a pan-JAK inhibitor is described. The original synthesis by the Medicinal Chemistry group has been modified to develop a new protecting group strategy, a 3-…
Number of citations: 4 pubs.acs.org

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